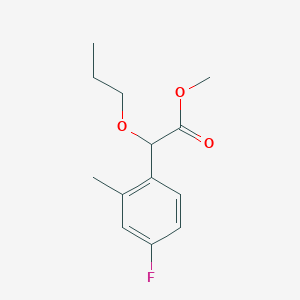
Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluoro-substituted aromatic ring, a propoxy group, and an acetate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate typically involves the esterification of 4-fluoro-2-methylphenol with propoxyacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for commercial applications.
化学反应分析
Types of Reactions: Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate can undergo various chemical reactions, including:
生物活性
Methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate, with the CAS number 2138352-04-0, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a propoxy group and a fluorinated aromatic ring, contributing to its unique chemical properties. The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological targets.
Molecular Formula
- Molecular Formula : C13H15F1O3
- Molecular Weight : 240.26 g/mol
Case Studies
- Anticancer Activity : In a study assessing various substituted phenyl compounds, analogs similar to this compound demonstrated effective inhibition of cancer cell lines, suggesting potential efficacy in targeting tumor growth pathways .
- Antimicrobial Effects : Compounds with similar structural features have been evaluated for their ability to inhibit bacterial growth. For instance, studies have shown that modifications in the aromatic ring can significantly enhance antibacterial activity against resistant strains .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, similar to other propoxyacetates .
- Receptor Interaction : It could interact with various receptors through hydrophobic interactions and hydrogen bonding, influencing signal transduction pathways critical for cellular function .
Pharmacokinetics
Understanding the pharmacokinetic properties is crucial for evaluating the therapeutic potential of this compound:
- Absorption : Likely absorbed rapidly from the gastrointestinal tract.
- Distribution : Expected to distribute widely due to its lipophilicity.
- Metabolism : Primarily metabolized in the liver.
- Excretion : Excreted via urine.
Comparative Analysis with Related Compounds
To further elucidate the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Methyl 4-Fluorophenylacetate | Structure | Moderate antimicrobial | Similar fluorinated structure |
| Ethyl 3-Fluorobenzylacetate | Structure | Anticancer properties | Exhibits efficacy in specific cancer models |
| Propyl 4-Chlorophenylacetate | Structure | Antimicrobial | Shows resistance modulation |
属性
IUPAC Name |
methyl 2-(4-fluoro-2-methylphenyl)-2-propoxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO3/c1-4-7-17-12(13(15)16-3)11-6-5-10(14)8-9(11)2/h5-6,8,12H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNVKTOSLYOCJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=C(C=C(C=C1)F)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














